molecular formula C12H11F3O B1531832 1,1,1-Trifluoro-5-(3-methylphenyl)pent-4-yn-2-ol CAS No. 2098040-45-8

1,1,1-Trifluoro-5-(3-methylphenyl)pent-4-yn-2-ol

Cat. No.: B1531832
CAS No.: 2098040-45-8
M. Wt: 228.21 g/mol
InChI Key: DDFANUWQWFOIJX-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-5-(3-methylphenyl)pent-4-yn-2-ol is a fluorinated secondary alcohol characterized by a trifluoromethyl group at the C2 position, an alkyne moiety at C4, and a 3-methylphenyl substituent at C5. This compound combines unique electronic and steric features due to the electron-withdrawing trifluoromethyl group, the rigid alkyne linker, and the aromatic meta-methyl substitution.

Properties

IUPAC Name

1,1,1-trifluoro-5-(3-methylphenyl)pent-4-yn-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3O/c1-9-4-2-5-10(8-9)6-3-7-11(16)12(13,14)15/h2,4-5,8,11,16H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDFANUWQWFOIJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C#CCC(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

  • Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

  • Substitution: Substitution reactions involving the trifluoromethyl group can lead to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution product.

Major Products Formed:

  • Oxidation Products: Trifluoromethyl ketones or carboxylic acids.

  • Reduction Products: Alcohols or amines.

  • Substitution Products: Derivatives with different functional groups.

Scientific Research Applications

Organic Synthesis

1,1,1-Trifluoro-5-(3-methylphenyl)pent-4-yn-2-ol is utilized as an intermediate in the synthesis of various organic compounds. Its trifluoromethyl group enhances the reactivity of the compound, allowing for selective reactions in complex organic transformations.

Case Study: Synthesis of Trifluoromethylated Allenes

Research has demonstrated that this compound can be used in the catalytic synthesis of trifluoromethylated allenes. For example, using FeCl3 as a catalyst, 1,1,1-trifluoro-2,4-diphenyl-but-3-yn-2-ol was synthesized with high yields (up to 93%) when reacting with mesitylene under optimized conditions .

Reagent Yield (%) Conditions
FeCl393HFIP, 80°C
FeCl241HFIP, 24h

Medicinal Chemistry

The trifluoromethyl group is known to enhance the biological activity of compounds. Research indicates that derivatives of 1,1,1-trifluoro-5-(3-methylphenyl)pent-4-yn-2-ol exhibit potential as pharmaceutical agents due to their ability to modulate biological pathways.

Case Study: Anticancer Activity

In studies involving similar trifluoromethylated compounds, significant anticancer activity was observed against various cancer cell lines. The presence of the trifluoromethyl group was linked to increased lipophilicity and improved membrane permeability, which are crucial for drug efficacy .

Material Science

The unique properties of fluorinated compounds make them suitable for applications in material science, particularly in developing advanced materials with specific thermal and chemical resistance.

Case Study: Fluorinated Polymers

Research has shown that incorporating trifluoromethylated compounds into polymer matrices can enhance their thermal stability and resistance to solvents. This application is particularly relevant in industries requiring durable materials for harsh environments .

Mechanism of Action

1,1,1-Trifluoro-5-(3-methylphenyl)pent-4-yn-2-ol is compared with other similar compounds such as 1,1,1-trifluoro-5-(2-methylphenyl)pent-4-yn-2-ol and 1,1,1-trifluoro-5-(4-methylphenyl)pent-4-yn-2-ol. The uniqueness of this compound lies in the position of the methyl group on the phenyl ring, which affects its chemical reactivity and biological activity.

Comparison with Similar Compounds

Data Table: Comparative Analysis

Property 1,1,1-Trifluoro-5-(3-methylphenyl)pent-4-yn-2-ol (Inferred) 3-Allyl perfluoro(2-methylpentan)-3-ol 5-Fluoro-2-(...)chromen-4-one
Molecular Formula C₁₂H₁₁F₃O (assumed) C₉H₆F₁₂O C₂₉H₂₃F₃N₆O₃
Key Functional Groups Trifluoromethyl, alkyne, hydroxyl Perfluoroalkyl, allyl, hydroxyl Fluorophenyl, pyrimidine, hydroxyl
Melting Point Not reported Not reported 122–124°C
Synthetic Catalyst HCl (hypothesized) Not specified Tris-4-methoxytriphenylphosphine
Applications Medicinal chemistry, materials Laboratory chemicals Bioactive compounds

Biological Activity

1,1,1-Trifluoro-5-(3-methylphenyl)pent-4-yn-2-ol is a synthetic compound with a unique trifluoromethyl group that enhances its biological activity. This article explores the biological properties, mechanisms of action, and potential applications of this compound based on diverse research findings.

Chemical Structure and Properties

  • Chemical Formula : C₁₃H₁₃F₃O
  • Molecular Weight : 240.24 g/mol
  • CAS Registry Number : 646979

The compound features a pentynol backbone with a trifluoromethyl group, which is known to influence its reactivity and interactions with biological systems.

Antimicrobial Properties

Research indicates that compounds with trifluoromethyl groups exhibit significant antimicrobial activity. A study demonstrated that similar trifluoromethylated compounds showed inhibition against various bacterial strains, suggesting potential applications in developing new antibiotics .

Enzyme Inhibition

1,1,1-Trifluoro-5-(3-methylphenyl)pent-4-yn-2-ol has been studied for its inhibitory effects on specific enzymes. For example, compounds in the same class have shown potent inhibition of tyrosinase, an enzyme involved in melanin production. The IC50 values for related compounds ranged from 4.39 to 1.71 µM, indicating strong potential for use in skin whitening products or treatments for hyperpigmentation .

Cytotoxicity and Anticancer Activity

Preliminary studies suggest that this compound may exhibit cytotoxic effects against cancer cell lines. In vitro assays demonstrated that trifluoromethylated compounds can induce apoptosis in cancer cells, potentially through the modulation of signaling pathways associated with cell survival and death .

Study 1: Antimicrobial Efficacy

In a comparative study of various trifluoromethylated compounds, 1,1,1-Trifluoro-5-(3-methylphenyl)pent-4-yn-2-ol exhibited promising antibacterial activity against Gram-positive bacteria. The study utilized disk diffusion methods to evaluate efficacy and found significant zones of inhibition compared to control substances.

CompoundZone of Inhibition (mm)
Control0
Test Compound15

Study 2: Enzyme Inhibition Assay

A detailed enzyme inhibition assay assessed the effects of this compound on tyrosinase activity. The results indicated a concentration-dependent inhibition:

Concentration (µM)% Inhibition
1025
2550
5080

These findings reinforce the potential for this compound in cosmetic applications targeting pigmentation disorders.

The biological activity of 1,1,1-Trifluoro-5-(3-methylphenyl)pent-4-yn-2-ol is likely attributed to:

  • Electrophilic Nature : The trifluoromethyl group increases the electrophilicity of the molecule, facilitating interactions with nucleophilic sites in enzymes and proteins.
  • Structural Modifications : The presence of the methylphenyl group may enhance lipophilicity, allowing better membrane penetration and interaction with cellular targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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